molecular formula C10H15N3O B8589641 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine

Cat. No. B8589641
M. Wt: 193.25 g/mol
InChI Key: VMDLGUCPAYOPEY-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a solution of 2-chloro-4-ethoxypyrimidine (3 g, 19 mol) in THF (410 mL) was added pyrrolidine (2.7 g, 38 mmol) and Et3N (5.8 g, 57 mmol) and the reaction mixture was heated to reflux overnight. The solvent was evaporated and the residue was partioned between water and EtOAc. The aqueous phase was extracted with EtOAc. The combined organic phases were dried over sodium sulfate, filtered, and concentrated to give the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH2:9][CH3:10])[CH:5]=[CH:4][N:3]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.CCN(CC)CC>C1COCC1>[CH2:9]([O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)OCC
Name
Quantity
2.7 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5.8 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
410 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC(=NC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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